molecular formula C11H10ClN5O2 B2912637 N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine CAS No. 681271-07-8

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2912637
CAS No.: 681271-07-8
M. Wt: 279.68
InChI Key: RVOIRYAUPMYQNP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrimidine ring substituted with a nitro group at the 5-position and a 2-chlorobenzyl group at the nitrogen atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Mode of Action

It is known that similar compounds, such as benzene derivatives, undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions. One common method starts with the nitration of pyrimidine derivatives to introduce the nitro group at the 5-position. This is followed by the substitution of the amino groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzyl ring .

Scientific Research Applications

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-N-[(2-chlorophenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-4-2-1-3-7(8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOIRYAUPMYQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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